

2,2,2-trichloroethyl carbamate physical and chemical properties

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Compound of Interest

Compound Name: 2,2,2-Trichloroethyl carbamate

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An In-depth Technical Guide to **2,2,2-Trichloroethyl Carbamate**: Core Physical and Chemical Properties

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of **2,2,2-trichloroethyl carbamate**. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Physical and Chemical Properties

2,2,2-Trichloroethyl carbamate, also known by other names such as Voluntal and trichlorourethan, is a carbamate ester.^[1] Its core physical and chemical data are summarized in the table below.

Property	Value	Source(s)
CAS Number	107-69-7	[1][2][3]
Molecular Formula	C ₃ H ₄ Cl ₃ NO ₂	[1][3]
Molecular Weight	192.43 g/mol	[1][2][3]
Appearance	White crystalline solid	Inferred from melting point
Melting Point	64 °C	[1]
Boiling Point	282.3 °C at 760 mmHg	
Density	1.611 g/cm ³	
Vapor Pressure	0.00339 mmHg at 25°C	
Flash Point	124.5 °C	
Refractive Index	1.51	
LogP	1.96570	
InChI Key	QPLJYAKLSCXZSF-UHFFFAOYSA-N	[1][2]
Canonical SMILES	C(C(Cl)(Cl)Cl)OC(=O)N	[1][3]

Chemical Reactivity and Applications

The primary significance of the 2,2,2-trichloroethyl group in organic synthesis is its use as a protecting group for amines, alcohols, and thiols.[4][5] The resulting carbamate (from amines), carbonate (from alcohols), or thiocarbonate is referred to as a "Troc" protected functional group.

Key Features of the Troc Group:

- **Stability:** The Troc group is robust and stable under strongly acidic and basic conditions that are typically used to cleave other common protecting groups like Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl), respectively.[2][4][6]

- **Orthogonality:** Its unique removal condition (reductive cleavage) makes it "orthogonal" to many other protecting groups, allowing for selective deprotection in complex multi-step syntheses.[\[2\]](#)[\[6\]](#)[\[7\]](#)
- **Introduction:** The Troc group is introduced by reacting a substrate (e.g., an amine or alcohol) with 2,2,2-trichloroethyl chloroformate (Troc-Cl).[\[2\]](#)[\[4\]](#)[\[6\]](#)
- **Deprotection (Cleavage):** The most common method for cleaving the Troc group is through a reductive beta-elimination mechanism, typically using zinc dust in acetic acid.[\[2\]](#)[\[4\]](#)[\[7\]](#) This process is advantageous as it proceeds under mild conditions and produces volatile byproducts (1,1-dichloroethylene and carbon dioxide).[\[2\]](#)[\[4\]](#)

Applications in Drug Development and Analysis:

- **Peptide Synthesis:** The Troc group is valuable for protecting the amino groups of amino acids during peptide synthesis, preventing unwanted side reactions.[\[2\]](#)[\[8\]](#)
- **Complex Molecule Synthesis:** Its stability and orthogonal deprotection were instrumental in the total synthesis of complex natural products, a strategy pioneered by R.B. Woodward.[\[2\]](#)[\[6\]](#)
- **Derivatizing Agent:** 2,2,2-Trichloroethyl chloroformate is used as a derivatizing agent for amines, such as amphetamine-type drugs, before analysis by gas chromatography/mass spectrometry (GC/MS).[\[2\]](#) This derivatization improves the chromatographic properties and creates unique mass spectrometric signatures for identification.[\[2\]](#)

Experimental Protocols

Synthesis of 2,2,2-Trichloroethyl Carbamate

This synthesis involves the reaction of 2,2,2-trichloroethyl chloroformate with ammonia.

- **Reaction:** The process begins with the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of 2,2,2-trichloroethyl chloroformate.[\[2\]](#)
- **Mechanism:** This is an addition-elimination reaction that results in the formation of **2,2,2-trichloroethyl carbamate** and hydrogen chloride as a byproduct.[\[2\]](#)

- Workup: The hydrogen chloride byproduct reacts with excess ammonia to form ammonium chloride, which is typically removed by filtration or by washing the reaction mixture with water.^[2]
- Isolation: The final product, **2,2,2-trichloroethyl carbamate**, can be isolated by evaporating the solvent.^[2]

General Protocol for Amine Protection (Troc Protection)

This protocol describes the introduction of the Troc group onto a primary or secondary amine.

- Materials:
 - Amine substrate
 - 2,2,2-Trichloroethyl chloroformate (Troc-Cl) (1.2–1.5 equivalents)^[7]
 - Base (e.g., NaHCO₃, pyridine, or NaOH)^{[6][7]}
 - Solvent (e.g., water, CH₂Cl₂, or THF)^{[6][7]}
- Procedure (for water-soluble amines):
 - Dissolve the amine (1.0 equiv.) and sodium bicarbonate (3.0 equiv.) in water.^[7]
 - Add Troc-Cl (1.2–1.5 equiv.) dropwise to the solution at room temperature.^[7]
 - Stir the mixture at room temperature and monitor the reaction's progress using thin-layer chromatography (TLC).^[7]
 - Once the starting material is consumed, neutralize the mixture with 1.0 M aqueous HCl.^[7]
 - Concentrate the mixture under reduced pressure and purify the residue, typically by silica gel column chromatography, to obtain the Troc-protected amine.^[7]

General Protocol for Deprotection (Troc Cleavage)

This protocol describes the removal of the Troc protecting group.

- Materials:
 - Troc-protected substrate
 - Zinc dust (Zn)
 - Acetic acid (AcOH)
 - Solvent (e.g., THF/H₂O)[6]
- Procedure:
 - Dissolve the Troc-protected compound in a suitable solvent such as acetic acid or a mixture of THF and water.[2][6]
 - Add an excess of activated zinc dust to the solution.
 - Stir the suspension at room temperature. The reaction typically takes a few hours.[9]
 - Monitor the reaction by TLC until the starting material has been completely consumed.
 - Upon completion, filter off the excess zinc and inorganic salts.
 - Concentrate the filtrate and purify the residue to yield the deprotected amine or alcohol.

Spectroscopic Data

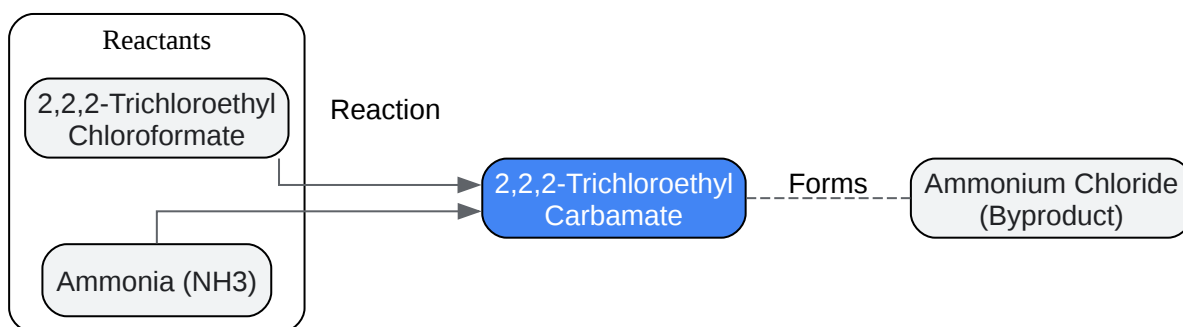
Spectroscopic analysis is crucial for confirming the presence or removal of the Troc group.

Spectroscopy	Characteristic Feature	Chemical Shift / Notes	Source(s)
¹ H NMR	Methylene protons (-OCH ₂ CCl ₃)	A sharp singlet	δ = 4.68–4.89 ppm
Mass Spectrometry	Derivatization Signature	Unique fragmentation patterns	Improves chromatographic properties for GC/MS analysis of amines.

The singlet in the ^1H NMR spectrum is a clear and easily identifiable signal for the Troc group, making its presence or absence a reliable indicator during reaction monitoring.[2][9]

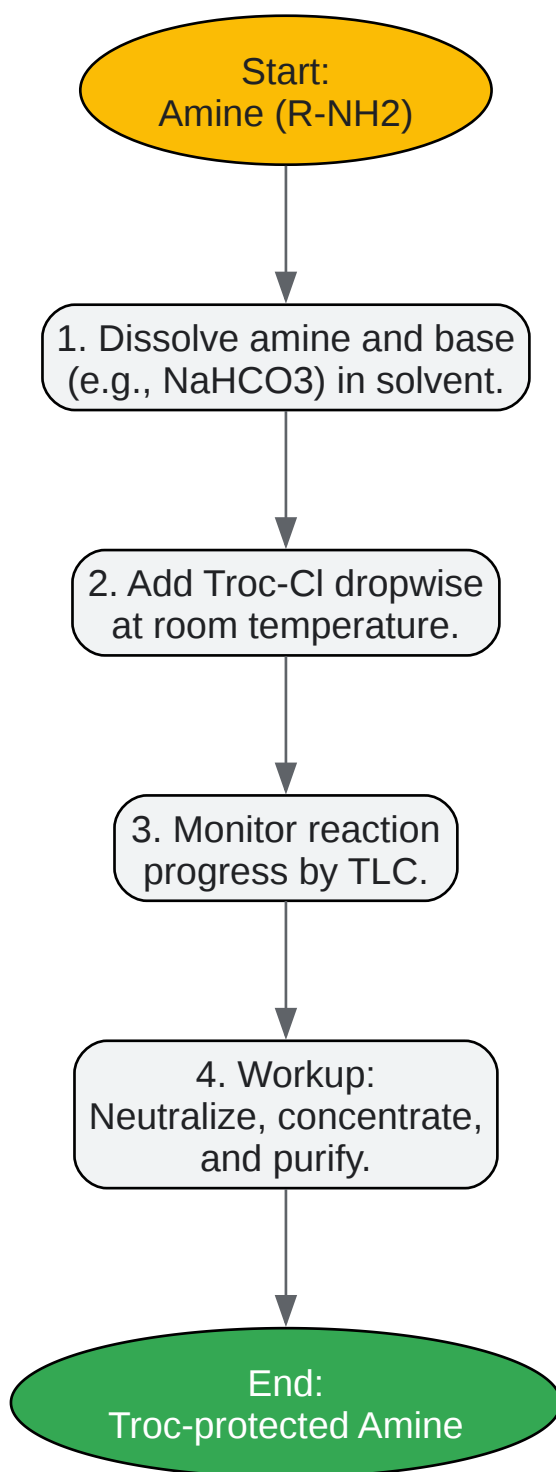
Visualizations

The following diagrams illustrate the key chemical transformations and workflows associated with **2,2,2-trichloroethyl carbamate** and the Troc protecting group.



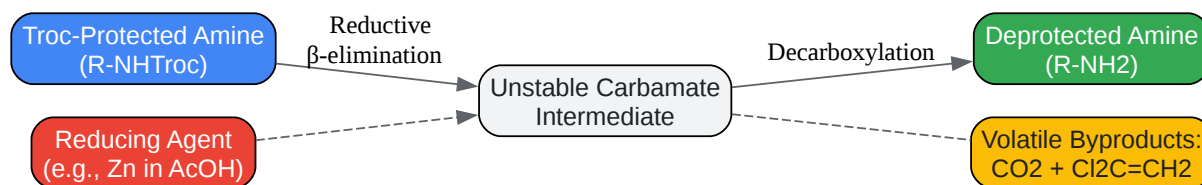
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Caption: Synthesis workflow for **2,2,2-trichloroethyl carbamate**.



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Caption: Experimental workflow for amine protection using Troc-Cl.



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